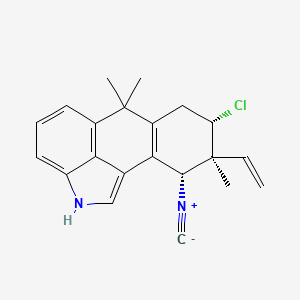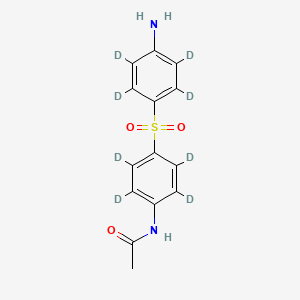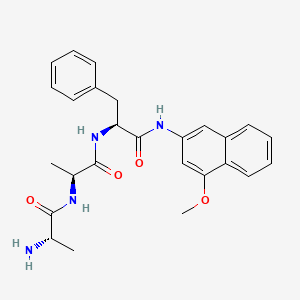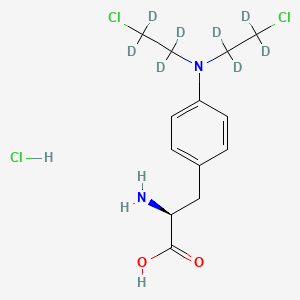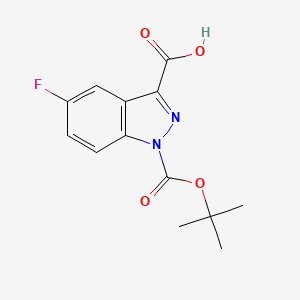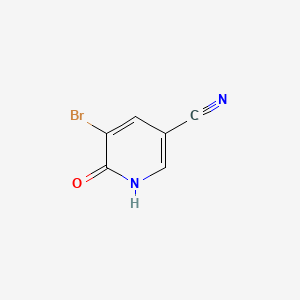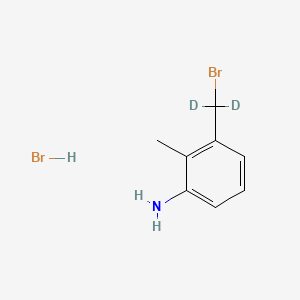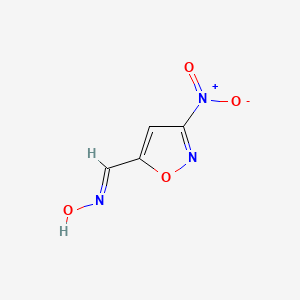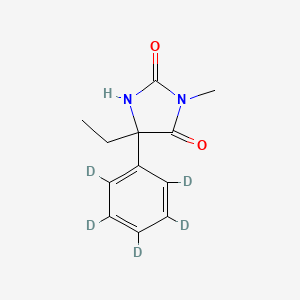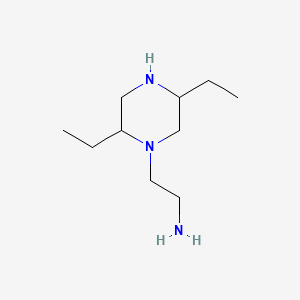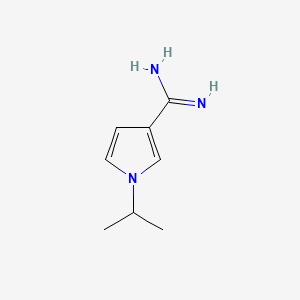
Chlorothricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorothricin is an antibiotic that inhibits porcine-heart malate dehydrogenases . It has a molecular weight of 955.48 and its molecular formula is C50H63ClO16 . It is a member of the spirotetronate family of antibiotics, which are known for their remarkable biological activities .
Synthesis Analysis
Chlorothricin biosynthesis involves the binding of glycosylated intermediates and the end product to a responsive regulator known as ChlF1 . This regulator plays a bifunctional role in chlorothricin biosynthesis by binding to its target genes (chlJ, chlF1, chlG, and chlK) .Molecular Structure Analysis
Chlorothricin contains a total of 137 bonds, including 74 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 8 double bonds, 6 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 ester (aromatic), 4 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis
The biosynthesis of spirotetronates, including chlorothricin, involves the biosynthesis of a polyketide-derived backbone for the spirotetronate aglycone, incorporation of a glycerol-derived three-carbon unit into the tetronic acid moiety, formation of the mature aglycone via a Diels-Alder-like reaction, and decorations of the aglycone with various deoxysugar moieties .Aplicaciones Científicas De Investigación
Antibacterial Activity
Chlorothricin demonstrates potent antibacterial effects. It inhibits pyruvate carboxylase and malate dehydrogenase, key enzymes involved in bacterial metabolism. Researchers have explored its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Investigating its mode of action and potential synergies with other antibiotics remains an active area of study .
Spirotetronate Biosynthesis Insights
Understanding the biosynthesis of Chlorothricin is crucial for optimizing production and developing analogs. Enzymes like ChlB3 play pivotal roles in introducing the 6-methylsalicylic acid (6MSA) moiety to the acyl carrier protein (ACP) ChlB2. Recent structural studies have revealed the catalytic mechanism of ChlB3, shedding light on its role in the biosynthetic pathway .
ChlF1 as a Bifunctional Regulator
ChlF1, another protein associated with Chlorothricin biosynthesis, binds to target genes (chlJ, chlF1, chlG, and chlK). Investigating its dual functions—both as a transcriptional regulator and a participant in biosynthesis—provides insights into the regulatory network controlling CHL production .
Antifungal Potential
While primarily studied for antibacterial properties, Chlorothricin also exhibits antifungal activity. Researchers have explored its effects against fungal pathogens, including Candida albicans and Aspergillus fumigatus. Unraveling the underlying mechanisms could lead to novel antifungal therapies .
Structural Homologs and Substrate Specificity
Comparing ChlB3’s structure with other enzymes reveals its membership in the FabH family. Its relaxed substrate specificity allows it to catalyze non-ACP tethered substrates, such as 6MSA-SNAC. Investigating these structural features informs drug design and optimization .
Potential Synergies with Existing Antibiotics
Researchers explore Chlorothricin’s interactions with other antibiotics. Combining CHL with existing drugs may enhance efficacy, reduce resistance, or broaden the spectrum of activity. Investigating synergistic effects against multidrug-resistant pathogens is an exciting avenue for future research.
Mecanismo De Acción
Direcciones Futuras
The future of Chlorothricin and other antibiotics lies in the continued research and development of new drugs and drug delivery systems . This includes the exploration of nanotechnology for drug delivery, the development of smart and stimuli-responsive delivery systems, and the use of intelligent biomaterials .
Propiedades
IUPAC Name |
(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H63ClO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10-/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXHQHDSSKBJFH-LTBGADRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]23[C@H](/C=C\CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63ClO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76956249 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

